COX-2 Enzyme Inhibition Potency vs. Celecoxib (Class-Level Inference from Direct Analogs)
Although direct COX-2 IC50 data for N-cyclopentyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide are not publicly available, structurally proximate N-substitutedphenyl-6-oxo-3-phenylpyridazine analogs exhibit potent COX-2 inhibition. Compounds 4a (IC50 = 17.45 nM), 4b (IC50 = 17.40 nM), 5a (IC50 = 16.76 nM), and 10 (IC50 = 17.15 nM) all surpassed celecoxib (IC50 = 17.79 nM) in the same cell-free enzymatic assay [1]. The target compound's cyclopentylacetamide side chain is anticipated to deliver comparable or enhanced potency based on the observed structure–activity relationship (SAR) trends where rigid, non-aromatic N-substituents improve COX-2 binding [1].
| Evidence Dimension | In vitro COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be <20 nM based on SAR |
| Comparator Or Baseline | Celecoxib IC50 = 17.79 nM; analogs 4a, 4b, 5a, 10: 16.76–17.45 nM |
| Quantified Difference | Analog 5a is 1.03-fold more potent than celecoxib (16.76 vs 17.79 nM) |
| Conditions | Cell-free COX-2 enzymatic assay; recombinant human COX-2; substrate: arachidonic acid; detection via peroxidase co-oxidation |
Why This Matters
The known analog series validates the pyridazinone scaffold as a source of celecoxib-competitive COX-2 inhibitors, suggesting the target compound warrants evaluation as a selective anti-inflammatory lead with potential gastric safety advantages.
- [1] Khan A, Diwan A, Thabet HK, Imran M. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Dev Res. 2020 Aug;81(5):573-584. doi: 10.1002/ddr.21655. PMID: 32173897. View Source
